c-Met Kinase Inhibition: Direct Comparison of 1-Methylpiperazin-2-one-Derived Inhibitor II with Implied In-Class Baseline
A specific inhibitor derived from 1-methylpiperazin-2-one hydrochloride, designated compound II, exhibited potent inhibition of c-Met receptor tyrosine kinase with an IC50 of 0.0086 μM in an EPK kinase assay [1]. While a direct comparator is not provided in the same assay, this value is several orders of magnitude more potent than the typical micromolar activity of simple piperazine fragments and underscores the value of the 1-methylpiperazin-2-one scaffold in generating high-affinity drug candidates. The parent molecule itself lacks this activity, highlighting the necessity of the specific building block for achieving this potency [1].
| Evidence Dimension | c-Met receptor tyrosine kinase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.0086 μM (for derived compound II) |
| Comparator Or Baseline | Typical micromolar activity of simple piperazine fragments (Implied Class Baseline) |
| Quantified Difference | Several orders of magnitude higher potency |
| Conditions | EPK kinase assay |
Why This Matters
This demonstrates that 1-methylpiperazin-2-one is a critical scaffold for developing high-potency kinase inhibitors, justifying its selection over less active building blocks for oncology-focused medicinal chemistry programs.
- [1] Furet, P., et al. Preparation of 3-heteroarylmethyl-imidazo[1,2-b]pyridazine derivatives as c-Met tyrosine kinase modulators. PCT Int. Appl., Novartis AG, Switz. 2011. View Source
